Etoperidone is an atypical antidepressant that was introduced in Europe in 1977. It belongs to the class of phenylpiperazine derivatives and is chemically related to trazodone and nefazodone. The compound is primarily recognized for its dual action as a serotonin antagonist and reuptake inhibitor, which positions it as a serotonin antagonist and reuptake inhibitor (SARI). Its chemical formula is with a molar mass of approximately 377.92 g/mol .
The metabolism of etoperidone involves multiple pathways, primarily through cytochrome P450 enzymes. Key reactions include:
Etoperidone is extensively metabolized, producing over 21 different metabolites detectable in plasma, urine, and feces, with less than 0.01% of the original compound excreted unchanged .
Etoperidone exhibits a unique pharmacological profile:
Clinical studies suggest that etoperidone can modulate serotonergic activity, making it potentially useful as a hallucinogen antidote by blocking effects from substances like psilocybin and lysergic acid diethylamide (LSD) .
Etoperidone can be synthesized through several chemical pathways. The general synthetic route involves:
The synthesis typically requires careful control of reaction conditions to ensure high yield and purity of etoperidone .
Originally developed as an antidepressant, etoperidone has been studied for various applications:
Despite its potential, etoperidone has been withdrawn from many markets due to tolerability issues associated with its cardiovascular effects .
Etoperidone interacts with various neurotransmitter systems:
These interactions highlight etoperidone's role in modulating neurotransmitter levels, particularly serotonin .
Etoperidone shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound | Similarity | Unique Features |
|---|---|---|
| Trazodone | Phenylpiperazine structure | Primarily a serotonin reuptake inhibitor |
| Nefazodone | Related chemical structure | More selective for serotonin receptors |
| Fluvoxamine | Antidepressant properties | Selective serotonin reuptake inhibitor |
| Sertraline | Antidepressant effects | Stronger selectivity for serotonin transport |
Etoperidone's unique biphasic action on serotonin transmission distinguishes it from these compounds, making it a subject of interest in pharmacological research despite its withdrawal from clinical use .
Etoperidone, systematically named 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one monohydrochloride, has the molecular formula C₁₉H₂₈ClN₅O and a molecular weight of 377.92 g/mol. Its hydrochloride salt form (C₁₉H₂₉Cl₂N₅O) increases solubility and stability, with a molecular weight of 414.37 g/mol. The compound’s International Nonproprietary Name (INN) was established in 1977, and it is also recognized by developmental codes such as ST-1191 and McN-A-2673-11.
Etoperidone belongs to the phenylpiperazine class, characterized by a piperazine ring linked to a chlorophenyl group. Its structural framework includes:
Etoperidone belongs to the phenylpiperazine class of compounds, characterized by the presence of a piperazine ring system substituted with a phenyl group [1] [2] [4]. The molecular formula of etoperidone is C19H28ClN5O, with a molecular weight of 377.92 grams per mole, establishing its position as a mid-sized pharmaceutical molecule with significant structural complexity [30] [31] [32]. The compound's International Union of Pure and Applied Chemistry name is 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, reflecting its detailed structural architecture [30] [31].
The triazole component of etoperidone specifically represents a 1,2,4-triazole substitution pattern, distinguishing it from other triazole isomers [23] [24] [25]. The 1,2,4-triazole ring system consists of a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms, with the nitrogen atoms positioned at the 1, 2, and 4 positions of the ring [23] [24]. This particular triazole configuration exhibits enhanced stability compared to other azole arrangements and provides specific pharmacological properties through its interaction with biological targets [25].
The phenylpiperazine moiety in etoperidone features a 3-chlorophenyl substitution, which significantly influences the compound's pharmacological profile [2] [4] [29]. The piperazine ring system serves as a crucial pharmacophore element, providing structural rigidity and specific spatial orientation that facilitates interaction with neurotransmitter receptors and transporters [26] [29]. The 3-chloro substitution on the phenyl ring enhances the compound's binding affinity for specific receptor subtypes and modulates its overall pharmacokinetic properties [2] [4].
| Chemical Property | Value |
|---|---|
| Molecular Formula | C19H28ClN5O [30] |
| Molecular Weight | 377.92 g/mol [31] |
| CAS Registry Number | 52942-31-1 [30] |
| Physical Appearance | Liquid [31] |
| Melting Point (Hydrochloride Salt) | 197-198°C [31] |
| Boiling Point | 230°C (at 0.5 mmHg) [31] |
| Solubility | Highly soluble in water and alcohol [31] |
The structural classification of etoperidone as a phenylpiperazine-substituted triazole places it within a specific subset of heterocyclic compounds that exhibit particular pharmacological characteristics [1] [2]. The combination of the piperazine and triazole ring systems creates a molecular architecture that enables selective interaction with multiple neurotransmitter systems, particularly serotonergic pathways [4]. This structural framework provides the foundation for etoperidone's mechanism of action as both a receptor antagonist and reuptake inhibitor [1] [4].
The triazole substitution pattern in etoperidone contributes to the compound's metabolic stability and pharmacokinetic properties [16] [25]. The 1,2,4-triazole ring system exhibits resistance to metabolic degradation compared to other heterocyclic structures, contributing to the compound's extended half-life and sustained pharmacological activity [16] [25]. The diethyl substitutions at positions 4 and 5 of the triazole ring further modulate the compound's physicochemical properties and influence its distribution and elimination characteristics [16].
Etoperidone exhibits significant structural and pharmacological relationships to trazodone, representing an evolutionary development within the triazole-containing antidepressant class [1] [2] [15]. Both compounds share the fundamental phenylpiperazine-triazole architecture, but differ in specific structural modifications that influence their pharmacological profiles [1] [15]. Trazodone, with the molecular formula C19H22ClN5O, shares the core structural elements with etoperidone while exhibiting distinct differences in substitution patterns and molecular weight [15].
The chemical relationship between etoperidone and trazodone extends beyond structural similarity to encompass shared metabolic pathways and pharmacological mechanisms [14] [16] [18]. Both compounds undergo extensive hepatic metabolism through cytochrome P450 pathways, particularly CYP3A4, resulting in the formation of similar metabolite profiles [14] [18]. The major metabolite of both etoperidone and trazodone is meta-chlorophenylpiperazine, which contributes significantly to the overall pharmacological activity of both parent compounds [2] [14] [16].
Nefazodone represents another important member of the triazole derivative family, characterized as an alpha-phenoxyl derivative of etoperidone [17]. This structural relationship demonstrates the systematic medicinal chemistry approach employed in developing this class of compounds, with nefazodone representing a further refinement of the etoperidone molecular template [17]. The progression from etoperidone to nefazodone illustrates efforts to optimize the pharmacological profile while maintaining the fundamental triazole-phenylpiperazine architecture [17].
| Receptor/Transporter | Etoperidone Ki (nM) | Activity Type |
|---|---|---|
| 5-HT2A receptor | 36 [2] | Antagonist |
| α1-adrenergic receptor | 38 [2] | Antagonist |
| 5-HT1A receptor | 85 [2] | Antagonist/Partial agonist |
| α2-adrenergic receptor | 570 [2] | Antagonist |
| Serotonin transporter | 890 [2] | Inhibitor |
| Norepinephrine transporter | 20,000 [2] | Inhibitor |
| Dopamine transporter | 52,000 [2] | Inhibitor |
The pharmacological relationships among etoperidone, trazodone, and nefazodone reflect their shared classification as serotonin antagonist and reuptake inhibitors [1] [2] [17]. All three compounds demonstrate potent antagonism at serotonin 5-HT2A receptors combined with moderate inhibition of serotonin reuptake, establishing their distinctive mechanism of action within the antidepressant class [2] [15] [17]. This pharmacological profile distinguishes them from selective serotonin reuptake inhibitors and provides the basis for their classification as atypical antidepressants [1] [2].
The metabolic relationships among these triazole derivatives involve similar biotransformation pathways, with all three compounds undergoing extensive hepatic metabolism to produce pharmacologically active metabolites [14] [16]. The formation of meta-chlorophenylpiperazine represents a common metabolic pathway shared by etoperidone, trazodone, and nefazodone, contributing to their overlapping pharmacological effects [14]. This metabolic similarity has important implications for understanding the duration and intensity of pharmacological effects produced by these compounds [14] [16].
| Pharmacokinetic Parameter | Etoperidone Value |
|---|---|
| Bioavailability | Highly variable, as low as 12% [4] |
| Time to peak plasma concentration | 1.4-4.8 hours [4] |
| Terminal half-life | 21.7 hours [4] |
| Volume of distribution | 0.23-0.69 L/kg [4] |
| Number of metabolites | 21 different metabolites [16] |
| Unchanged drug in excreta | <0.01% of dose [16] |
The chemical relationships within this triazole derivative family extend to their synthetic pathways and structural modifications [10] [11]. Research in triazole chemistry has demonstrated that modifications to the substitution patterns on both the triazole and phenylpiperazine components can significantly alter pharmacological properties [11] [12]. The systematic exploration of these structure-activity relationships has informed the development of additional triazole-containing compounds with optimized therapeutic profiles [11] [25].
Etoperidone is a phenylpiperazine-substituted triazole derivative with the molecular formula C₁₉H₂₈ClN₅O and a molecular weight of 377.912 g/mol [1] [2] [3]. The compound exists as an achiral molecule with CAS registry number 52942-31-1 for the free base and 57775-22-1 for the hydrochloride salt [1] [3] [4].
The International Union of Pure and Applied Chemistry name for etoperidone is 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one [3] [5]. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CCN1C(=O)N(CCCN2CCN(CC2)C3=CC=CC(Cl)=C3)N=C1CC [3] [4].
The percent composition of etoperidone by mass consists of carbon (60.39%), hydrogen (7.47%), chlorine (9.38%), nitrogen (18.53%), and oxygen (4.23%) [2] [5]. This composition reflects the complex heterocyclic nature of the compound, with a high nitrogen content indicative of its multiple nitrogen-containing ring systems.
The core structure of etoperidone comprises a 1,2,4-triazol-3-one ring system substituted with piperazine and chlorophenyl moieties [3] [6]. The molecule contains three distinct ring systems: a triazole ring, a piperazine ring, and a chlorophenyl ring [3] [6]. Key functional groups include the triazolone carbonyl, tertiary amine nitrogen atoms, and an aryl chloride substituent [3] [5].
The pharmacophore is characterized as a phenylpiperazine derivative, which classifies etoperidone among atypical antidepressants structurally related to trazodone and nefazodone [3] [6]. The molecule features one aromatic ring system (3-chlorophenyl) and multiple aliphatic chains including two ethyl groups attached to the triazole ring and a propyl linker connecting the triazole and piperazine moieties [3] [5].
Etoperidone exists as a solid crystalline powder at room temperature [7] [3] [5] [8]. The hydrochloride salt appears as an off-white to white crystalline solid, characterized by its crystalline structure [7] [5] [8]. The compound demonstrates typical properties of pharmaceutical crystalline materials with defined melting characteristics.
The hydrochloride salt of etoperidone exhibits a melting point range of 196-199°C with decomposition [7] [5] [8]. For the free base form, the boiling point has been determined to be 230°C at reduced pressure (0.5 mmHg) [5]. These thermal properties indicate reasonable thermal stability under normal storage conditions but susceptibility to degradation at elevated temperatures.
Etoperidone demonstrates differential solubility depending on its salt form and the solvent system [5]. The hydrochloride salt is soluble in water, making it suitable for aqueous pharmaceutical formulations [5]. In organic solvents, etoperidone shows solubility in alcohol and slight solubility in chloroform [5]. The compound is practically insoluble in acetone, benzene, and ether [5].
The pH of a 2% aqueous solution of the hydrochloride salt is 4.1 ± 0.2, indicating the acidic nature of the salt form [5]. This pH range is typical for pharmaceutical hydrochloride salts and affects the compound's stability and bioavailability characteristics.
Computational analysis reveals several important physicochemical parameters for etoperidone [9] [10]. The logarithm of the partition coefficient between octanol and water ranges from 2.493 to 3.0, indicating moderate lipophilicity [9] [10]. The topological polar surface area is calculated as 42.4 Ų, which falls within the range typically associated with good membrane permeability [10].
The molecule contains no hydrogen bond donors but has four hydrogen bond acceptor sites [10]. With seven rotatable bonds, etoperidone demonstrates considerable conformational flexibility [10]. The heavy atom count of 26 and molecular complexity index of 506 reflect the substantial size and structural complexity of the molecule [10].
Mass spectrometric analysis has established the monoisotopic mass as 377.1982382 g/mol and the exact mass as 377.1982 g/mol [10] [11]. These precise mass measurements are crucial for analytical identification and quantification of etoperidone in pharmaceutical and biological samples.
Gas chromatography-mass spectrometry studies have characterized the fragmentation pattern of etoperidone [12]. Under electron impact ionization conditions, etoperidone produces a characteristic fragmentation pattern with monitoring ions at m/z 225, which has been successfully utilized for quantitative analysis [12]. The mass spectral behavior provides valuable information for both identification and quantitative determination of the compound.
Gas chromatographic analysis using a non-polar stationary phase at 280°C yields a Kovats retention index of 3103 for etoperidone [13]. This retention behavior reflects the compound's moderate volatility and polarity characteristics, making it suitable for gas chromatographic analysis under appropriate conditions.